molecular formula C13H12BrN5 B5626894 N-(3-bromo-4-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(3-bromo-4-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5626894
M. Wt: 318.17 g/mol
InChI Key: LVJWXGZKTMAFBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives typically involves multi-component reactions or cyclization processes. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been synthesized via three-component reactions involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH, showcasing the versatility in synthesizing this class of compounds (Komykhov et al., 2017).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines, including N-substituted analogs, often features significant interactions such as hydrogen bonding and π-stacking, which are crucial for their biological activity. The crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed molecules forming inversion dimers via N—H⋯N hydrogen bonds packed into layers by π-stacking interactions (Repich et al., 2017).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions that modify their structure and, consequently, their chemical and biological properties. For example, the introduction of substituents at different positions of the triazolopyrimidine core can be achieved through reactions like cyclocondensation, demonstrating the compound's versatile reactivity (Zemlyanaya et al., 2018).

properties

IUPAC Name

N-(3-bromo-4-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5/c1-8-3-4-10(6-11(8)14)18-12-5-9(2)17-13-15-7-16-19(12)13/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJWXGZKTMAFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=NC=NN23)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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